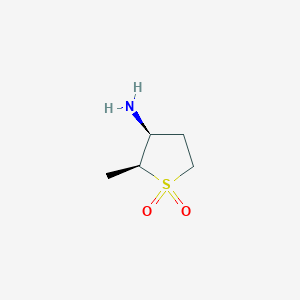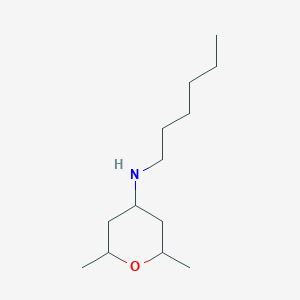
tert-Butyl 1-amino-3,4-dimethylcyclohexane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 1-amino-3,4-dimethylcyclohexane-1-carboxylate is an organic compound with the molecular formula C13H25NO2 It is a derivative of cyclohexane, featuring a tert-butyl group, an amino group, and two methyl groups attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 1-amino-3,4-dimethylcyclohexane-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexane derivatives, such as 1,3,4-trimethylcyclohexane.
Functional Group Introduction: The tert-butyl group is introduced via alkylation reactions, while the amino group is introduced through amination reactions.
Protection and Deprotection: tert-Butyl groups are often used as protecting groups for amines and carboxylic acids during synthesis. The final deprotection step yields the desired compound.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 1-amino-3,4-dimethylcyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides (Cl-, Br-) and alkoxides (RO-) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amine derivatives, and substituted cyclohexane compounds.
Scientific Research Applications
tert-Butyl 1-amino-3,4-dimethylcyclohexane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl 1-amino-3,4-dimethylcyclohexane-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biological pathways by binding to active sites or altering the conformation of target proteins. These interactions can lead to changes in cellular processes and biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
tert-Butylcyclohexane: Similar in structure but lacks the amino and carboxylate groups.
1-tert-Butyl-1-methylcyclohexane: Similar but with only one methyl group.
tert-Butyl 4-aminocyclohexane-1-carboxylate: Similar but with different substitution patterns.
Uniqueness
tert-Butyl 1-amino-3,4-dimethylcyclohexane-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry.
Properties
Molecular Formula |
C13H25NO2 |
|---|---|
Molecular Weight |
227.34 g/mol |
IUPAC Name |
tert-butyl 1-amino-3,4-dimethylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C13H25NO2/c1-9-6-7-13(14,8-10(9)2)11(15)16-12(3,4)5/h9-10H,6-8,14H2,1-5H3 |
InChI Key |
ZSZACOUMQUPYON-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1C)(C(=O)OC(C)(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-bromo-N-[(5-methylfuran-2-yl)methyl]aniline](/img/structure/B13231264.png)
![3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine](/img/structure/B13231265.png)



![(Z)-({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)(pentan-3-yl)amine](/img/structure/B13231301.png)
![N-[4-(2-chloro-1-hydroxyethyl)phenyl]-N-methylmethanesulfonamide](/img/structure/B13231311.png)



![2-[1-(3-Aminopropyl)-2-chloro-1H-imidazol-5-yl]acetonitrile](/img/structure/B13231333.png)


